REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].C(OC)(=O)C=C.C=CC(Cl)=C.Cl.[Cl:17][C:18]1[CH2:23][CH2:22][CH:21]([C:24]([O:26][CH3:27])=[O:25])[CH2:20][CH:19]=1.ClC1CC(C(OC)=O)CCC=1>C(Cl)Cl>[Cl:17][CH:18]1[CH2:19][CH2:20][CH:21]([C:24]([O:26][CH3:27])=[O:25])[CH2:22][CH2:23]1 |f:0.1.2.3|
|
Name
|
200
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CCC(CC1)C(=O)OC
|
Name
|
1-chloro-5-carbomethoxy cyclohexene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CCCC(C1)C(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of about 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a period of about 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
rose exothermically to about 34° C
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
to reflux condition (about 40° C.)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then maintained under a nitrogen atmosphere
|
Type
|
STIRRING
|
Details
|
with stirring, for about 16 hours at ambient conditions
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to yield
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1CCC(CC1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |